(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate
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Description
(2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate is a useful research compound. Its molecular formula is C20H18O7 and its molecular weight is 370.357. The purity is usually 95%.
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Scientific Research Applications
New Lignan and Benzofuran Derivatives
Research on compounds related to (2Z)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl acetate includes the discovery of new lignan, benzofuran, and sesquiterpene derivatives from the roots of Leontopodium alpinum and L. leontopodioides. These compounds, including a benzofuran derivative, have been isolated and characterized by spectroscopic studies, highlighting the chemical diversity and potential biological relevance of such molecules (Dobner et al., 2003).
Antioxidant Activity of Benzofuran Derivatives
A novel synthesis method for benzofuran derivatives via Strecker reaction has been developed, which demonstrates the effectiveness and synthetic simplicity of creating benzofuran compounds with significant antioxidant activity. The newly synthesized compounds exhibit good free radical scavenging and ferric reducing antioxidant power, showcasing the potential of benzofuran derivatives in combating oxidative stress (Ezzatzadeh & Hossaini, 2018).
Preparation and Reactivity of Activated Benzofurans
Activated benzofurans have been prepared and their reactivity explored, particularly in reactions with aldehydes to produce new macrocyclic calix[3]benzofurans. This work demonstrates the versatility of benzofuran compounds in synthesizing complex molecular architectures, offering insights into their potential applications in materials science and organic synthesis (Black et al., 1999).
Chemoenzymatic Synthesis of Benzofuran Derivatives
Chemoenzymatic methods have been utilized to synthesize enantiomers of pharmacologically interesting benzofuran derivatives, including 4,5,6,7-tetrahydro-4-oxo-benzofuran-5-yl acetate. This approach provides a route to obtain enantiomerically pure compounds, highlighting the potential of benzofuran derivatives in the development of new pharmaceuticals (Demir et al., 2007).
Properties
IUPAC Name |
[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O7/c1-11(21)26-13-6-7-14-16(10-13)27-17(18(14)22)9-12-5-8-15(23-2)20(25-4)19(12)24-3/h5-10H,1-4H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRLVLUCPJDKRZ-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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